molecular formula C16H13N3 B8725076 s-Triazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl- CAS No. 55308-57-1

s-Triazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl-

Cat. No. B8725076
M. Wt: 247.29 g/mol
InChI Key: JYELTQXYQDVIIM-UHFFFAOYSA-N
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Patent
US04075341

Procedure details

A mixture of 0.5 g. (0.002 mole) of 2-phenyl-5,6-dihydro-s-triazolo[5,1-a]isoquinoline and 0.28 g. (0.002 mole) of N-bromoacetamide in 10 ml. of carbon tetrachloride is refluxed for 5 hours. The crystalline precipitate which forms is filtered and dissolved in methylene chloride. The resulting solution is washed with sodium bicarbonate, then the solvent is evaporated off and the obtained residue recrystallized from ethyl acetate. Yield 79%.
Quantity
0.002 mol
Type
reactant
Reaction Step One
Quantity
0.002 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:19]=[C:10]3[C:11]4[C:16]([CH2:17][CH2:18][N:9]3[N:8]=2)=[CH:15][CH:14]=[CH:13][CH:12]=4)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.BrNC(=O)C>C(Cl)(Cl)(Cl)Cl>[C:1]1([C:7]2[N:19]=[C:10]3[C:11]4[C:16]([CH:17]=[CH:18][N:9]3[N:8]=2)=[CH:15][CH:14]=[CH:13][CH:12]=4)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0.002 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NN2C(C3=CC=CC=C3CC2)=N1
Step Two
Name
Quantity
0.002 mol
Type
reactant
Smiles
BrNC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 0.5 g
FILTRATION
Type
FILTRATION
Details
The crystalline precipitate which forms is filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride
WASH
Type
WASH
Details
The resulting solution is washed with sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off
CUSTOM
Type
CUSTOM
Details
the obtained residue recrystallized from ethyl acetate

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=NN2C(C3=CC=CC=C3C=C2)=N1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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